molecular formula C18H12N2O3 B14346956 (Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one CAS No. 93656-30-5

(Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one

Cat. No.: B14346956
CAS No.: 93656-30-5
M. Wt: 304.3 g/mol
InChI Key: MDPNIEWCQQIJPW-YFHOEESVSA-N
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Description

(Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one is an organic compound that features a quinoline ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one typically involves the condensation of 4-nitrobenzaldehyde with 4-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Reduction: The major product is (Z)-1-(4-aminophenyl)-3-quinolin-4-ylprop-2-en-1-one.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one can be used as a building block for more complex molecules.

Biology and Medicine

It can be used in the development of new drugs, particularly those targeting specific enzymes or receptors .

Industry

In material science, this compound can be used in the development of new materials with specific electronic or optical properties. Its conjugated system makes it suitable for use in organic semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of (Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the quinoline ring can interact with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one is unique due to the presence of both a nitrophenyl group and a quinoline ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and material science.

Properties

CAS No.

93656-30-5

Molecular Formula

C18H12N2O3

Molecular Weight

304.3 g/mol

IUPAC Name

(Z)-1-(4-nitrophenyl)-3-quinolin-4-ylprop-2-en-1-one

InChI

InChI=1S/C18H12N2O3/c21-18(14-5-8-15(9-6-14)20(22)23)10-7-13-11-12-19-17-4-2-1-3-16(13)17/h1-12H/b10-7-

InChI Key

MDPNIEWCQQIJPW-YFHOEESVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C\C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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